molecular formula C10H13NO2 B14709960 2-[Ethyl(methyl)amino]benzoic acid CAS No. 18624-51-6

2-[Ethyl(methyl)amino]benzoic acid

Cat. No.: B14709960
CAS No.: 18624-51-6
M. Wt: 179.22 g/mol
InChI Key: YEJBIGSWZVPBLR-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(methyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with ethyl iodide and methylamine under basic conditions. The reaction typically proceeds as follows:

    Step 1: 2-aminobenzoic acid is dissolved in a suitable solvent, such as ethanol.

    Step 2: Ethyl iodide is added to the solution, followed by the addition of methylamine.

    Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitrobenzoic acid in the presence of ethylamine and methylamine. This process can be carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(methyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and methylamino groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[Ethyl(methyl)amino]aniline.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[Ethyl(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Ethyl(methyl)amino]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Similar structure but lacks the ethyl and methylamino groups.

    2-Methylaminobenzoic acid: Contains a methylamino group but lacks the ethyl group.

    2-Ethylaminobenzoic acid: Contains an ethyl group but lacks the methylamino group.

Uniqueness

2-[Ethyl(methyl)amino]benzoic acid is unique due to the presence of both ethyl and methylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

18624-51-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[ethyl(methyl)amino]benzoic acid

InChI

InChI=1S/C10H13NO2/c1-3-11(2)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

YEJBIGSWZVPBLR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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